2-chloro-N-(2,6-diethylphenyl)propanamide
Description
Historical Trajectory and Significance within Agrochemical Science
The story of chloroacetamide herbicides begins in the post-World War II era of rapid advancement in chemical agriculture. researchgate.net A concerted research program at Monsanto in the early 1950s was pivotal in their development. cambridge.org Tasked with finding a new herbicide active against grasses, researchers systematically synthesized and evaluated derivatives of α-chloroacetamide. cambridge.org
This effort led to the first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), which was sold in 1956. researchgate.netcambridge.org This marked a significant milestone, introducing a new "insurance-type" tool for farmers: a pre-emergence herbicide that could be applied at planting to prevent weed competition before it started. cambridge.org Subsequent research and development led to the introduction of other highly successful chloroacetamide herbicides, including propachlor (B1678252) in 1965 and alachlor (B1666766) in 1969 by Monsanto, and metolachlor (B1676510) in 1977 by Ciba-Geigy (now Syngenta). docsity.com These compounds became mainstays in the cultivation of major crops like corn and soybeans, offering reliable control of competitive weeds such as giant foxtail, barnyardgrass, and crabgrass. cambridge.org
| Year | Development | Significance |
|---|---|---|
| 1952 | Monsanto initiates a dedicated herbicide research program. cambridge.org | Marks the beginning of the focused effort that would lead to the discovery of chloroacetamides. |
| 1953 | Initial patent applications for chloroacetamide herbicides are filed. cambridge.org | Secured the intellectual property for this new class of chemicals. |
| 1956 | First commercial sale of a chloroacetamide herbicide (CDAA). cambridge.orgnih.gov | Introduced the concept of pre-emergence grass control to farmers. |
| 1965 | Propachlor is introduced by Monsanto. docsity.com | Expanded the portfolio of available chloroacetamide herbicides. |
| 1969 | Alachlor is introduced by Monsanto. docsity.com | Became one of the most widely used herbicides in this class. |
| 1977 | Metolachlor is introduced by Ciba-Geigy. docsity.com | Provided another key tool for weed management in major crops. |
Structural Classification and Positioning within Herbicide Chemistry
Chloroacetamide herbicides are characterized by a specific chemical scaffold. The core structure consists of an N-substituted chloroacetamide group. Variations in the substituents on the nitrogen atom lead to the different herbicidal compounds within the class. ijpsr.info
The general structure can be described as a chloroacetyl group (ClCH₂C=O) linked to a nitrogen atom, which is further substituted with various alkyl and aryl groups. For most commercially significant members, such as alachlor and metolachlor, the nitrogen is bonded to a substituted aniline (B41778) ring (e.g., a dimethylphenyl or diethylphenyl group) and another alkyl or alkoxyalkyl side chain.
The compound of focus, 2-chloro-N-(2,6-diethylphenyl)propanamide , fits squarely within this structural class but with a slight variation. Instead of a chloroacetyl group (a two-carbon chain), it possesses a chloropropanoyl group (a three-carbon chain). The core components remain:
A Halogenated Acyl Group: The reactive 2-chloropropanoyl moiety.
An Amide Linkage: The -C(=O)N- group.
A Substituted Phenyl Ring: The N-(2,6-diethylphenyl) group.
This 2,6-disubstituted aniline ring is a common feature in many potent chloroacetamide herbicides and is crucial for their biological activity. The specific arrangement of these functional groups dictates the compound's herbicidal efficacy, selectivity, and environmental behavior.
| Compound Name | Acyl Group | N-Phenyl Substituent | Other N-Substituent |
|---|---|---|---|
| Alachlor | Chloroacetyl | 2,6-diethylphenyl | Methoxymethyl |
| Metolachlor | Chloroacetyl | 2-ethyl-6-methylphenyl | (2-methoxy-1-methylethyl) |
| Acetochlor | Chloroacetyl | 2-ethyl-6-methylphenyl | Ethoxymethyl |
| Propachlor | Chloroacetyl | Phenyl | Isopropyl |
| This compound | 2-Chloropropanoyl | 2,6-diethylphenyl | Hydrogen |
Overview of Key Academic Research Domains for Chloroacetamide Compounds
The widespread and prolonged use of chloroacetamide herbicides has spurred extensive academic research into their biological and environmental interactions. This research can be broadly categorized into several key domains:
Mode of Action and Biochemistry: A primary focus of research has been to elucidate how these herbicides kill susceptible plants. It is now well-established that their main mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net VLCFAs are essential components of cell membranes and plant waxes. By inhibiting the VLCFA-synthase enzyme, these herbicides disrupt the formation of these crucial lipids, leading to a cessation of cell division and expansion, ultimately causing the death of the emerging seedling. researchgate.netresearchgate.net
Environmental Fate and Degradation: Given their direct application to soil, a significant area of study concerns the environmental persistence, mobility, and degradation of chloroacetamides. proquest.com Research has shown that their fate in the environment is governed by processes such as microbial degradation and abiotic hydrolysis. proquest.comdocsity.com Studies have investigated their potential to contaminate groundwater and surface water, as well as the formation and occurrence of various environmental degradates. proquest.comnih.gov The half-life of these compounds in soil is considered moderate, typically in the range of 15-25 days. docsity.com
Agronomic Efficacy and Selectivity: Academic studies have extensively evaluated the performance of chloroacetamide herbicides under different agricultural conditions. This includes research comparing their effectiveness in various soil management systems, such as conventional tillage versus no-tillage systems. awsjournal.org Furthermore, the basis for crop selectivity is a key research topic. It has been found that tolerant crops can rapidly metabolize the herbicide, often through conjugation with glutathione (B108866), rendering it non-toxic. docsity.comcambridge.orgcambridge.org The development and use of herbicide "safeners," which enhance the rate of this detoxification process in the crop, is also a related field of study. docsity.com
Toxicology and Metabolite Analysis: Research has also explored the interaction of chloroacetamide herbicides and their metabolites with biological systems beyond the target weeds. This includes studies on their potential to form adducts with DNA and investigations into their metabolic pathways in various organisms. nih.gov The identification and analysis of metabolites are crucial for understanding the complete environmental and biological impact of these compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQFMHNCEVNNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantiomeric Considerations for 2 Chloro N 2,6 Diethylphenyl Propanamide
Established and Proposed Synthetic Routes for Chloroacetamide Derivatives
The most established and widely utilized method for synthesizing 2-chloro-N-(2,6-diethylphenyl)propanamide and other N-aryl chloroacetamides is the acylation of an aniline (B41778) derivative with an appropriate acyl chloride. researchgate.net This nucleophilic substitution reaction involves treating the corresponding amine with chloroacetyl chloride or a substituted variant like 2-chloropropanoyl chloride. researchgate.netijpsr.info
The general reaction for N-aryl chloroacetamides involves reacting an aromatic amine with chloroacetyl chloride. ijpsr.info This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction can be performed under various conditions, including in aqueous solutions or with organic solvents. ijpsr.info One common approach is to add chloroacetyl chloride dropwise to a solution of the amine at room temperature and allow it to stir for several hours. ijpsr.info For sterically hindered amines, the reaction may require specific conditions, such as the use of an inorganic alkali as an acid-binding agent in a water-phase reaction promoted by an organic solvent.
Alternative methodologies for amide bond formation have also been proposed and developed. One such method involves the activation of carboxylic acids using thionyl chloride (SOCl₂) to form an acyl chloride in situ, which then reacts with an amine. rsc.org This one-pot synthesis has proven effective for a range of carboxylic acids and amines, including sterically hindered ones, and proceeds with retention of stereochemical integrity for chiral substrates. rsc.org Another approach utilizes N-chlorophthalimide and triphenylphosphine (B44618) to generate phosphonium (B103445) salts in situ, which act as activating agents for the carboxylic acid. researchgate.net
Table 1: Overview of Synthetic Methods for Chloroacetamide Derivatives| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Standard Acylation | Aromatic Amine, Chloroacetyl Chloride, Base | A direct reaction where the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A base is used to scavenge the HCl byproduct. | researchgate.netijpsr.info |
| Thionyl Chloride Activation | Carboxylic Acid, Amine, Thionyl Chloride (SOCl₂) | A one-pot synthesis where the carboxylic acid is converted to a more reactive acyl chloride in situ before reacting with the amine. | rsc.org |
| Phosphonium Salt Activation | Carboxylic Acid, Amine, N-chlorophthalimide, Triphenylphosphine | In situ generation of chloro- and imido-phosphonium salts activates the carboxylic acid for amidation. | researchgate.net |
Exploration of Enantioselective Synthesis and Stereocontrol in Chloroacetamide Production
The compound this compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). youtube.comuou.ac.in In the context of biologically active molecules like herbicides, these enantiomers often exhibit different activities. researchgate.netnih.gov Consequently, methods for enantioselective synthesis, which produce a single enantiomer preferentially, are highly valuable.
Achieving stereocontrol in the synthesis of α-chloroamides is a key research objective. One approach involves the coupling of an optically active starting material, such as (S)-2-chloropropionic acid, with an amine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.net This method transfers the chirality from the starting material to the final product. researchgate.net
More advanced strategies focus on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. Recent developments have shown that flavin-dependent "ene"-reductases can be evolved to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov This photoenzymatic method represents a novel approach to forming the chiral α-chloroamide structure. nih.gov The resulting α-chloroamides can then be converted into other valuable chiral molecules, such as α-chlorocarboxylic acids or chiral amines, with minimal loss of enantiopurity. nih.gov
Table 2: Examples of Enantioselective Strategies for α-Substituted Amides| Methodology | Key Reagents/Catalyst | Product Type | Reported Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Starting Material | (S)-2-chloropropionic acid, DCC | N-substituted-(S)-2-chloropropanamide | Preserves optical activity of starting material. | researchgate.net |
| Photoenzymatic Hydroalkylation | Evolved "ene"-reductase, α,α-dichloroamide, alkene | α-chloroamide | Up to 94:6 enantiomeric ratio (e.r.). | nih.gov |
| Enantioselective Henry Addition | Chiral Copper(II) bis(oxazoline) complexes | α-oxy amides (related chiral structure) | High enantiomeric excess (up to 91% e.e.). | nih.gov |
Investigating the Influence of Chiral Center Stereochemistry on Biological Activity
The stereochemistry of chloroacetamide herbicides plays a pivotal role in their biological efficacy. researchgate.netnih.gov For many agrochemicals, one enantiomer is responsible for the majority of the desired activity, while the other may be less active or inactive. nih.gov This is the case for the chloroacetamide herbicide class, where the S-isomers are generally the most active. researchgate.net
A prominent and well-documented example is the herbicide metolachlor (B1676510), which is structurally related to this compound. Metolachlor is a chiral molecule, and its herbicidal activity is almost exclusively attributed to the S-enantiomer. nih.govmda.state.mn.us The original commercial product was a racemic mixture, containing a 50:50 ratio of the R- and S-isomers. syngenta-us.com Later, advancements in synthesis allowed for the production of enantiomerically enriched products, marketed as S-metolachlor, which contain a much higher proportion of the active S-isomer (e.g., 88% S-isomer to 12% R-isomer). syngenta-us.comuada.edu
Research has consistently shown that S-metolachlor is more active than the racemic mixture on a gram-for-gram basis. nih.gov This allows for lower application rates to achieve the same level of weed control, reducing the total amount of herbicide released into the environment. syngenta-us.comfbn.com Studies comparing the biological activity have demonstrated that S-metolachlor can be 1.4 to 3 times more active against certain weeds than racemic metolachlor. nih.gov When application rates are adjusted based on the concentration of the S-isomer in the formulation, the herbicidal performance is equivalent, confirming that the R-isomer is largely inactive. nih.gov This differential activity underscores the importance of stereochemistry in the design and application of chloroacetamide herbicides.
Table 3: Research Findings on the Influence of Stereochemistry on Metolachlor's Herbicidal Activity| Finding | Observation | Implication | Reference |
|---|---|---|---|
| Comparative Activity | The S-isomer is significantly more herbicidally active than the R-isomer. The S-isomer pair is reported to be 6 times more active on weeds than the R-isomer pair. | The biological activity of the racemic mixture is primarily due to the S-enantiomer. | syngenta-us.com |
| Effective Application Rate | Enriched S-metolachlor provides the same level of weed control at a 35% lower rate than the racemic mixture. | Use of the pure, active enantiomer allows for a reduction in the chemical load on the environment. | nih.govsyngenta-us.com |
| Weed Control Efficacy | Greenhouse and field studies showed S-metolachlor was 1.4-3 times more active than racemic metolachlor against Echinochloa crus-galli. | The stereochemistry of the chiral center is a critical determinant of the molecule's herbicidal potency. | nih.gov |
Molecular and Biochemical Mechanisms of Action
Primary Target Site Elucidation: Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis
The principal molecular target for 2-chloro-N-(2,6-diethylphenyl)propanamide and related chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). nih.govresearchgate.net VLCFAs are fatty acids with chain lengths of 18 carbons or more, which are essential for the production of various vital lipids in plants. researchgate.netnih.gov These compounds are not directly involved in primary energy storage but serve as crucial precursors for building blocks of protective layers and cellular membranes. nih.govnih.gov
Research has demonstrated that chloroacetamides act as inhibitors of the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum. researchgate.netresearchgate.net This inhibition leads to a depletion of VLCFAs, which are necessary for the biosynthesis of cuticular waxes, suberin, and certain sphingolipids and phospholipids (B1166683). nih.govresearchgate.net The S-isomer of related chloroacetamides, such as metolachlor (B1676510), has been shown to be a competitive inhibitor with respect to the acyl-CoA substrate of the first enzyme in the elongation cycle. researchgate.net This targeted action disrupts the entire downstream production of VLCFA-dependent molecules.
Detailed Interactions with VLCFA Elongase Enzyme Complexes in Plants
The synthesis of VLCFAs is a cyclical process involving four key enzymes that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. researchgate.netnih.gov The primary site of action for this compound is the first and rate-limiting step of this cycle.
The elongation process is carried out by the Fatty Acid Elongase (FAE) complex, which consists of the following enzymes:
| Enzyme | Abbreviation | Function |
| 3-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. This is the primary target of chloroacetamide herbicides. researchgate.netresearchgate.net |
| 3-ketoacyl-CoA reductase | KCR | Reduces the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA. researchgate.net |
| 3-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. researchgate.net |
| trans-2,3-enoyl-CoA reductase | ECR | Reduces the trans-2,3-enoyl-CoA to complete the elongation cycle, resulting in an acyl-CoA chain that is two carbons longer. researchgate.net |
This compound specifically inhibits the 3-ketoacyl-CoA synthase (KCS) enzyme. researchgate.net By binding to the KCS enzyme, the herbicide prevents the condensation of long-chain fatty acids (like C16 and C18) with malonyl-CoA, effectively halting the elongation process at its inception. researchgate.net Plant genomes, such as that of Arabidopsis thaliana, contain a large number of genes encoding for different KCS enzymes, which exhibit substrate and tissue specificity. nih.govnih.gov This redundancy can sometimes contribute to varying levels of herbicide tolerance. researchgate.net
Biochemical Consequences of VLCFA Synthesis Disruption on Plant Development and Physiology
The inhibition of VLCFA synthesis and the resulting depletion of these critical molecules have profound and widespread consequences on plant physiology, leading to a range of developmental defects. nih.gov
Key consequences of VLCFA depletion include:
Impaired Cuticle and Suberin Formation: VLCFAs are the primary precursors for the waxes and cutin that form the plant cuticle, a protective layer on the leaf surface that prevents water loss and protects against environmental stress. nih.gov They are also essential for suberin, a polymer found in root tissues that controls water and nutrient uptake. Disruption of their synthesis compromises these barriers.
Defective Cell Division and Elongation: Sphingolipids, which incorporate VLCFAs, are vital components of cell membranes and are required for processes like cell division, polarity, and differentiation. researchgate.netnih.gov A lack of VLCFAs disrupts these functions, leading to stunted growth, abnormal morphology, and inhibited root and shoot development. researchgate.netnih.gov
Altered Membrane Integrity: VLCFAs are components of various phospholipids and sphingolipids that are essential for the structure and function of cellular membranes, including the plasma membrane. researchgate.netnih.gov Their absence can lead to compromised membrane integrity and function.
Disrupted Cellulose (B213188) Synthesis: Recent studies have shown a link between VLCFA synthesis and cellulose production. Disruption of the VLCFA elongase complex can lead to a reduction in the velocity and delivery of cellulose synthase complexes to the plasma membrane, thereby reducing cellulose content, a key component of the plant cell wall. nih.gov
Hormonal Imbalances: A decrease in VLCFA levels has been shown to trigger an increase in the biosynthesis of the phytohormone cytokinin. nih.gov This hormonal imbalance can lead to the overproliferation of cells in internal tissues like the vasculature, further contributing to abnormal development. nih.gov
The following table summarizes the major biochemical and physiological impacts stemming from the inhibition of VLCFA synthesis.
| Biochemical Effect | Physiological Consequence |
| Depletion of cuticular waxes and cutin precursors | Increased water loss, heightened susceptibility to environmental stress. nih.gov |
| Reduced sphingolipid and phospholipid production | Impaired cell division, abnormal cell differentiation, compromised membrane function. researchgate.netnih.gov |
| Decreased cellulose synthase complex motility | Reduced cellulose content in cell walls, leading to weakened cell structure and defective cell elongation. nih.gov |
| Increased cytokinin biosynthesis | Overproliferation of cells in vascular tissues, abnormal plant morphology. nih.gov |
| Inhibition of root and shoot growth | Overall stunted plant development and eventual death. researchgate.net |
Potential for Other Molecular Targets and Secondary Effects in Plant Systems
While the primary mechanism of action for this compound is unequivocally the inhibition of VLCFA elongase, the extensive and critical roles of VLCFAs mean that this primary action triggers a host of secondary effects. nih.gov It is often difficult to distinguish between a direct effect on a secondary molecular target and the downstream consequences of VLCFA depletion.
The observed inhibition of cell division is a prominent example. nih.govresearchgate.net This could be a direct secondary effect on cell cycle proteins or, more likely, a consequence of the lack of VLCFA-containing sphingolipids, which are known to be essential for cytokinesis. nih.gov
Similarly, the disruption of Golgi motility and the subsequent impact on cellulose synthesis are considered secondary effects. nih.gov The proper functioning and trafficking of membrane-bound complexes like cellulose synthase depend on the lipid composition of the endoplasmic reticulum and Golgi apparatus. By altering this lipid environment through VLCFA depletion, the herbicide indirectly impairs these fundamental cellular processes. The observed increase in cytokinin levels is another significant secondary effect, highlighting the complex regulatory networks that link lipid metabolism with hormonal signaling pathways to control plant growth and development. nih.gov
Bioconversion and Detoxification Pathways in Biological Systems
Mechanistic Investigations of Plant Biotransformation Pathways
Plants have evolved sophisticated metabolic systems to detoxify xenobiotics, including herbicides like 2-chloro-N-(2,6-diethylphenyl)propanamide. The primary mechanism of detoxification involves a three-phase process: modification (Phase I), conjugation (Phase II), and compartmentation (Phase III). The efficiency of these pathways can vary significantly among different plant species, leading to differential tolerance.
Role of Glutathione (B108866) S-Transferases (GSTs) in Conjugation Reactions
A critical step in the detoxification of this compound in many tolerant plant species is its conjugation with the endogenous tripeptide glutathione (GSH). nih.govcambridge.org This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.govresearchgate.net GSTs facilitate the nucleophilic attack of the sulfur atom of glutathione on the electrophilic chloroacetyl group of the herbicide, leading to the displacement of the chlorine atom and the formation of a glutathione conjugate. researchgate.net This conjugation reaction renders the herbicide molecule more water-soluble and less toxic. cambridge.org
Different isoforms of GSTs exhibit varying specificities and efficiencies in catalyzing this reaction. In maize (Zea mays L.), a species known for its tolerance to chloroacetamide herbicides, several GST isoforms have been identified. nih.gov Studies have shown that specific isoforms, such as GST I, II, and IV, which are homo- or heterodimers of the GST-27 and GST-29 subunits, are particularly reactive towards alachlor (B1666766). nih.gov The differential expression and activity of these GST isoforms are key determinants of a plant's tolerance to this compound. nih.govresearchgate.net
GST Isoforms in Maize and their Reactivity to Alachlor
| GST Isoform | Subunit Composition | Reactivity towards Alachlor | Significance in Tolerance |
|---|---|---|---|
| GST I | GST-29 Homodimer | Active | Contributes to tolerance at high herbicide rates. nih.gov |
| GST II | GST-27/GST-29 Heterodimer | Active | Contributes to tolerance at high herbicide rates. nih.gov |
| GST IV | GST-27 Homodimer | Principal detoxifying enzyme | Primary enzyme responsible for alachlor detoxification. nih.gov |
Subsequent Metabolism of Glutathione Conjugates and Formation of Derivative Metabolites
Following the initial conjugation with glutathione, the resulting alachlor-GSH conjugate undergoes further metabolism in the plant cell. This multi-step process, often referred to as Phase III of detoxification, involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. This processing leads to the formation of the S-cysteinyl-alachlor conjugate.
This cysteine conjugate can then be further metabolized through various pathways. One common fate is N-malonylation, where a malonyl group is transferred from malonyl-CoA to the amino group of the cysteine residue, forming the N-malonyl-S-cysteinyl-alachlor conjugate. This final metabolite is typically sequestered into the vacuole or incorporated into insoluble residues within the cell wall, effectively removing it from active metabolic pools. This sequestration prevents the potential for the conjugate to revert to a more toxic form and represents the final step in the detoxification process for many plants.
Involvement of Cytochrome P450 Monooxygenases (CYPs) in Oxidative Metabolism
Prior to conjugation, this compound can undergo oxidative metabolism, a Phase I detoxification reaction. This process is primarily mediated by a diverse superfamily of enzymes known as Cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.orgbiorxiv.org These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.govfrontiersin.orgbiorxiv.org
In the context of this compound metabolism, CYPs can catalyze various oxidative reactions, such as hydroxylation or dealkylation of the side chains of the molecule. These modifications can create a more reactive site on the herbicide, which can then be more readily conjugated with glutathione by GSTs in Phase II. The activity of specific CYP isozymes can be a critical factor in determining the rate of herbicide metabolism and, consequently, the level of tolerance in a plant. nih.govfrontiersin.org For example, in some resistant weed species, the enhanced expression of certain CYP genes, such as CYP81A10v7 in Lolium rigidum, has been shown to confer metabolic resistance to multiple herbicides, including those with different modes of action. nih.gov
Comparative Analysis of Metabolism Across Susceptible and Tolerant Plant Species
The differential sensitivity of plant species to this compound is largely attributed to variations in their capacity to metabolize the herbicide. Tolerant species, such as maize, possess highly efficient detoxification systems, whereas susceptible species metabolize the compound much more slowly, allowing it to reach its site of action at toxic concentrations. nih.govnih.govcambridge.org
A key difference lies in the activity and expression of GSTs. nih.govresearchgate.netresearchgate.net A study on three maize inbred lines with varying sensitivity to alachlor (tolerant, intermediate, and susceptible) revealed that the susceptible and intermediate lines had impaired function of the GST-27 and GST-29 subunits, respectively. nih.gov This directly impacts the formation of the less toxic glutathione conjugate. The tolerant line, in contrast, exhibited robust activity of all relevant GST isoforms, particularly GST IV, which was identified as the principal enzyme for alachlor detoxification. nih.gov While GST I and II also contribute, their role appears to be more critical for conferring tolerance to higher application rates of the herbicide. nih.gov
The rate of alachlor absorption and subsequent metabolism also differs. Tolerant plants not only metabolize the herbicide more rapidly but may also exhibit differences in uptake and translocation. cambridge.org The application of safeners, which are chemical agents that increase a plant's tolerance to herbicides, often works by enhancing the expression and activity of GSTs and other detoxification enzymes. nih.gov However, the effectiveness of safeners can be species-specific, highlighting the inherent differences in the metabolic machinery of various plants. nih.gov
Microbial Degradation Pathways in Environmental Contexts
In soil and aquatic environments, the persistence of this compound is largely determined by the activity of microbial communities. Microorganisms have evolved diverse enzymatic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including xenobiotics like herbicides.
Identification and Characterization of Microbial Communities Involved in Degradation
A variety of microorganisms, including bacteria and fungi, have been identified as being capable of degrading this compound. mdpi.comresearchgate.netidosi.orgresearchgate.netcambridge.orgnih.gov These organisms can utilize the herbicide as a sole source of carbon or degrade it through co-metabolism, where the degradation occurs in the presence of another primary carbon source. cambridge.org
Bacterial consortia isolated from agricultural soils with a history of herbicide application have shown a high capacity for alachlor degradation. researchgate.netnih.gov Studies have identified several bacterial genera with the ability to metabolize this compound. For instance, a strain of Acinetobacter sp., designated GC-A6, was found to utilize alachlor as its sole carbon source and completely degrade 100 mg L⁻¹ of the herbicide within 48 hours. mdpi.com Other identified bacterial strains involved in the biodegradation process include species of Ancylobacter, Agrobacterium, Burkholderia, Pseudomonas, and Beta Proteobacterium. idosi.org
The degradation pathway often begins with the dealkylation of the alachlor molecule to form 2-chloro-N-(2,6-diethylphenyl)acetamide. mdpi.com This intermediate can then be further degraded into compounds such as 2,6-diethylaniline (B152787) and 7-ethylindoline. mdpi.com The 2,6-diethylaniline can be transformed into N-(2,6-diethylphenyl)formamide, which is a novel intermediate identified in the degradation pathway by a single bacterial isolate. mdpi.com Fungal species, including Aspergillus niger and Paecilomyces marquandii, have also been shown to be effective in the biotransformation of alachlor. researchgate.net The efficiency of microbial degradation can be influenced by environmental factors such as pH, moisture content, and the availability of other carbon and nitrogen sources. researchgate.netnih.gov
Microorganisms Involved in Alachlor Degradation
| Microorganism Type | Genus/Species | Key Findings |
|---|---|---|
| Bacteria | Acinetobacter sp. (strain GC-A6) | Utilizes alachlor as a sole carbon source, achieving complete degradation within 48 hours. mdpi.com |
| Bacteria | Ancylobacter sp., Agrobacterium sp., Burkholderia sp., Pseudomonas sp. | Identified as part of a bacterial consortium capable of degrading alachlor. idosi.org |
| Fungi | Aspergillus niger, Paecilomyces marquandii | Demonstrated capability for alachlor biotransformation. researchgate.net |
Elucidation of Major and Minor Microbial Metabolites and Their Formation Pathways
The microbial biotransformation of this compound, a member of the chloroacetanilide herbicide group, is a critical process influencing its environmental persistence and toxicological profile. While direct and extensive studies on this specific compound are limited, a comprehensive understanding of its metabolic fate can be extrapolated from research on structurally analogous chloroacetanilides, such as alachlor and butachlor (B1668075). These related compounds share the 2-chloro-N-(2,6-diethylphenyl) moiety, suggesting analogous initial transformation pathways.
Microbial degradation of chloroacetanilides is initiated through several key enzymatic reactions, primarily N-dealkylation and dechlorination. In the case of butachlor, degradation by Bacillus cereus strain DC-1 has been shown to yield 2-chloro-N-(2,6-diethylphenyl)acetamide as a metabolite, a compound structurally very similar to the subject of this article. nih.gov This suggests that a primary metabolic route for this compound likely involves modifications of the N-alkyl side chain.
Further degradation of these intermediates often leads to the formation of 2,6-diethylaniline. nih.gov The biotransformation of the related compound alachlor by microorganisms like Xanthomonas axonopodis and Aspergillus niger has been observed to produce a range of metabolites. nih.govnih.gov These include 1-chloroacetyl, 2,3-dihydro-7-ethylindole, 7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. nih.govnih.gov The formation of these varied metabolites indicates that microbial communities possess diverse enzymatic machinery capable of attacking different parts of the parent molecule.
The initial steps in the formation of these metabolites are often catalyzed by cytochrome P450 monooxygenases, which are involved in N-dealkylation reactions. nih.gov Following N-dealkylation, further transformations can occur. For instance, the formation of aniline (B41778) derivatives points to the cleavage of the amide bond. The presence of indole (B1671886) derivatives in the metabolic profile of alachlor suggests that intramolecular cyclization can also be a transformation pathway, likely following initial modifications of the side chains. nih.govnih.gov
It is important to note that the specific major and minor metabolites can vary depending on the microbial species involved and the environmental conditions. The degradation of chloroacetanilide herbicides primarily occurs through microbial activity in the soil. wisc.edu
Table 1: Potential Microbial Metabolites of this compound Based on Analogy with Related Chloroacetanilides
| Precursor Compound | Metabolite | Formation Pathway |
| Butachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide | N-debutoxymethylation |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | 2,6-diethylaniline | Amide hydrolysis |
| Alachlor | N-(2,6-diethylphenyl)-methyleneamine | N-dealkylation |
| Alachlor | 2,3-dihydro-7-ethylindole | Intramolecular cyclization |
| Alachlor | 1-chloroacetyl | Cleavage of the N-C bond |
Biochemical Mechanisms of Microbial Dehalogenation and Ring Cleavage
The detoxification of this compound and related chloroacetanilides in microbial systems critically involves dehalogenation, the removal of the chlorine atom from the acetamide (B32628) side chain. This step is significant as it generally reduces the toxicity of the compound. Microbial dehalogenation can proceed through several biochemical mechanisms.
One primary mechanism is hydrolytic dehalogenation, catalyzed by dehalogenase enzymes. These enzymes cleave the carbon-halogen bond, replacing the halogen with a hydroxyl group. Another important pathway is glutathione (GSH)-dependent dehalogenation, mediated by glutathione S-transferases (GSTs). In this process, the chlorine atom is displaced by the sulfhydryl group of glutathione, forming a conjugate that is typically less toxic and more water-soluble, facilitating further metabolism. This mechanism is a common detoxification pathway for a variety of xenobiotics in both microorganisms and higher organisms.
Reductive dehalogenation is another potential mechanism, particularly under anaerobic conditions. This process involves the replacement of a halogen with a hydrogen atom and is carried out by reductive dehalogenases.
While the aromatic ring of this compound is generally considered stable, microbial metabolism can eventually lead to its cleavage. However, ring cleavage is typically a later event in the degradation pathway, occurring after significant modification of the side chains, including dehalogenation and dealkylation. The formation of metabolites such as 2,6-diethylaniline from related compounds indicates that the initial degradation steps leave the aromatic ring intact. nih.gov
The subsequent degradation of the aniline derivative would then involve ring hydroxylation by mono- or dioxygenase enzymes, followed by cleavage of the aromatic ring. These ring-cleavage dioxygenases are key enzymes in the aerobic degradation of aromatic compounds, breaking open the benzene (B151609) ring to form aliphatic products that can then enter central metabolic pathways.
It is important to recognize that the complete mineralization of chloroacetanilide herbicides to carbon dioxide and water is a complex process that often requires the synergistic action of a consortium of different microbial species, each contributing specific enzymatic capabilities.
Table 2: Key Enzymatic Processes in the Microbial Degradation of Chloroacetanilides
| Enzymatic Process | Enzyme Class | Role in Degradation |
| N-Dealkylation | Cytochrome P450 monooxygenases | Initial modification of the N-alkyl side chain. |
| Dehalogenation | Glutathione S-transferases (GSTs) | Detoxification by removing the chlorine atom. |
| Dehalogenation | Dehalogenases | Cleavage of the carbon-halogen bond. |
| Amide Hydrolysis | Amidases | Cleavage of the amide bond to form aniline derivatives. |
| Ring Hydroxylation | Monooxygenases/Dioxygenases | Preparation of the aromatic ring for cleavage. |
| Ring Cleavage | Dioxygenases | Breaking of the aromatic ring. |
Environmental Fate and Transformation Dynamics
Abiotic Degradation Processes in Soil and Water Matrices
The transformation of 2-chloro-N-(2,6-diethylphenyl)propanamide in the environment, independent of biological activity, is driven by several key chemical processes. These abiotic reactions, including hydrolysis, photolysis, and nucleophilic substitution, are fundamental to determining the compound's persistence and mobility in soil and water.
Chemical Hydrolysis and pH Dependence
The hydrolysis of chloroacetamide compounds, a class to which this compound belongs, is significantly influenced by pH. Studies on analogous chloroacetamide herbicides demonstrate that both acid- and base-catalyzed reactions can occur. nih.gov Base-catalyzed hydrolysis often proceeds through an intermolecular SN2 reaction, leading to the formation of hydroxy-substituted derivatives. nih.gov In some cases, amide cleavage can also be observed under basic conditions. nih.gov
Conversely, under acidic conditions, cleavage of both the amide and ether groups (if present) has been noted in similar compounds. nih.gov The rate and dominant pathway of hydrolysis are highly dependent on the specific molecular structure, particularly the substituents on the amide nitrogen. For many chloroacetamides, hydrolysis is slow under neutral pH conditions but can become a more significant degradation pathway in highly acidic or alkaline environments.
Table 1: Influence of pH on Hydrolysis Pathways of Chloroacetamides
| Condition | Primary Reaction Mechanism | Common Products |
|---|---|---|
| Acidic (e.g., 2N HCl) | Amide and ether group cleavage | Secondary anilines, cleaved amides |
| Neutral (pH 7) | Slow hydrolysis | Hydroxy-substituted derivatives (over long periods) |
| Basic (e.g., 2N NaOH) | SN2 substitution or amide cleavage | Hydroxy-substituted derivatives, cleaved amides |
This table summarizes the general hydrolysis pathways for chloroacetamide herbicides based on pH conditions, as described in the literature. nih.gov
Photolytic Stability and Potential for Photodegradation Pathways
Photodegradation, or the breakdown of molecules by light, can be a significant abiotic degradation route for some environmental contaminants. For chloroacetamide herbicides, photolysis can contribute to their transformation in aquatic environments and on soil surfaces. While direct photolysis may be limited if the compound does not absorb sunlight efficiently, indirect photolysis, mediated by naturally occurring photosensitizers in the water, can play a role. The specific degradation products formed through photolysis would depend on the environmental matrix, but pathways often involve dechlorination and transformation of the aromatic ring.
Nucleophilic Substitution Reactions in Environmental Systems
The chemical structure of this compound features a reactive chlorine atom, making it susceptible to nucleophilic substitution reactions. This reactivity is a key aspect of its chemical behavior in the environment. The chlorine atom can be displaced by various environmental nucleophiles, such as those containing oxygen, nitrogen, or sulfur. cambridge.org For instance, chloroacetamides are known to react with glutathione (B108866), a tripeptide containing a sulfhydryl (-SH) group, in a detoxification process within plants. cambridge.org This reaction, which can occur enzymatically or non-enzymatically, involves the substitution of the chlorine atom by the sulfur of the glutathione molecule. cambridge.org Similar reactions with other sulfhydryl-containing compounds present in soil organic matter or aquatic systems can contribute to the abiotic degradation of the compound.
Advanced Oxidative Processes for Compound Transformation
Advanced Oxidative Processes (AOPs) are water treatment technologies that generate highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. acs.orgacs.org These processes, such as ozonation (O₃), O₃/H₂O₂, and the Fenton reaction, are effective in transforming chloroacetamide herbicides. acs.orgacs.org Studies on compounds like acetochlor, metolachlor (B1676510), and butachlor (B1668075) show that their reaction rates with ozone itself can be slow, but they react rapidly with hydroxyl radicals. acs.org Therefore, AOPs that maximize the generation of •OH are highly effective for their degradation. acs.org The degradation pathways in AOPs typically involve hydrogen abstraction, leading to the formation of various phenolic and carbonyl derivatives as intermediate products. acs.org
Table 2: Reactivity of Chloroacetamide Herbicides with Oxidants in AOPs
| Compound | Rate Constant with Ozone (kO₃) (L/(mol·s)) | Rate Constant with Hydroxyl Radical (kOH) (L/(mol·s)) |
|---|---|---|
| Metolachlor | <1.1 | 6.5 x 109 |
| Acetochlor | 2.7 | 5.4 x 109 |
| Butachlor | 5.3 | 7.4 x 109 |
| Propachlor (B1678252) | 1.8 | 4.6 x 109 |
Data from a study on the oxidation of four acetamide (B32628) herbicides, indicating the much higher reactivity with hydroxyl radicals compared to ozone. acs.org
Biotic Degradation in Soil and Aquatic Ecosystems
The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. Microorganisms in soil and water can utilize the compound as a source of carbon and nitrogen, breaking it down into simpler, less harmful substances.
Factors Influencing Microbial Degradation Rates and Persistence
Microbial degradation is the primary mechanism for the dissipation of chloroacetamide herbicides from the environment. researchgate.netsci-hub.box However, the rate and extent of this degradation are controlled by a variety of environmental and biological factors.
Key Influencing Factors:
pH: Soil and water pH affect both the growth of degrading microorganisms and the activity of their enzymes. For the degradation of the related compound butachlor by Bacillus cereus strain DC-1, the optimal pH was found to be 7.29. mdpi.com Degradation efficiency decreased significantly in more acidic or alkaline conditions. mdpi.com
Temperature: Microbial metabolism is temperature-dependent. The optimal temperature for butachlor degradation by Bacillus cereus DC-1 was 32.89 °C. mdpi.com Lower or higher temperatures can slow down metabolic rates and reduce degradation efficiency.
Inoculum Size and Microbial Community: The presence and abundance of specific microbial strains capable of degrading the compound are crucial. sci-hub.box Soils with a history of herbicide application may harbor adapted microbial communities with enhanced degradation capabilities. sci-hub.box Genera such as Amycolatopsis, Saccharomonospora, and Sphingobium have been associated with the degradation of chloroacetamide herbicides. sci-hub.boxnih.gov
Substrate Concentration: The concentration of the compound can influence degradation rates. While some microorganisms can tolerate high concentrations, very high levels can be toxic and inhibit microbial activity. mdpi.com For instance, the degradation of butachlor by Proteiniphilum sp. was effective at 50 mg·L⁻¹ but was inhibited at 100 mg·L⁻¹. mdpi.com
Nutrient Availability: The presence of other carbon and nitrogen sources can affect degradation. Some microbes may degrade the compound through co-metabolism, where the breakdown occurs in the presence of another primary growth substrate. nih.gov
The degradation pathways for chloroacetamides like alachlor (B1666766) and butachlor often involve N-dealkylation to form intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide, which is then further broken down. researchgate.net The persistence of these compounds, often measured by their half-life in soil, is a direct consequence of the interplay of these abiotic and biotic factors.
Formation and Persistence of Environmentally Relevant Degradation Products
The environmental persistence of pesticides and their degradation byproducts is a critical factor in assessing their long-term impact. eeer.org Upon introduction into the environment, pesticides like propisochlor (B166880) undergo transformation, and their degradation products, or metabolites, can sometimes be more persistent or toxic than the original compound. beyondpesticides.orgresearchgate.net While specific degradation pathways for propisochlor are not extensively detailed in the provided research, the degradation of structurally similar chloroacetanilide herbicides, such as alachlor, offers significant insights.
Microbial degradation is a primary mechanism for the breakdown of these herbicides in the soil. mdpi.com Studies on alachlor have shown that soil microbes like Xanthomonas axonopodis and Aspergillus niger can metabolize the compound, leading to the formation of several residues. nih.gov Degradation products identified from alachlor include 1-chloroacetyl, 2,3-dihydro-7-ethylindole, 7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. nih.gov Another significant metabolite of alachlor is 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which has been studied for its own environmental and toxicological properties. uiowa.edunih.gov
The persistence of these degradation products is a key concern. For many pesticides, transformation products can have longer half-lives in the soil than the parent compounds. researchgate.net The rate of degradation and the types of metabolites formed are influenced by various environmental factors, including soil type, microbial population, temperature, and moisture. mdpi.compesticidestewardship.org The presence of other chemicals, such as fungicides, can also impact the biodegradation rate of herbicides by affecting soil microbes. nih.gov Regulatory assessments are increasingly considering the role and potential toxicity of these metabolites, as they can be unique to different environmental compartments and organisms. nih.gov
Transport and Distribution Phenomena in Soil-Plant-Water Systems
The movement and distribution of this compound in the environment are governed by its interactions with soil and water components. Key processes influencing its transport include adsorption, desorption, and leaching, which are heavily influenced by soil composition and the presence of organic matter.
Adsorption, Desorption, and Leaching Characteristics in Varied Soil Types
Adsorption, the binding of chemicals to soil particles, is a primary factor controlling the mobility, persistence, and bioavailability of pesticides. pesticidestewardship.orgresearchgate.net For propisochlor, as with other non-ionic herbicides, adsorption is strongly correlated with the organic matter content of the soil. oriprobe.comirost.ir Soils with higher organic matter and clay content tend to adsorb more of the compound, making it less mobile and reducing the potential for it to leach into groundwater. pesticidestewardship.orgresearchgate.net
The adsorption behavior of propisochlor has been found to fit the Freundlich equation well, which describes non-ideal and reversible adsorption. oriprobe.com A study comparing propisochlor adsorption in two different soil types demonstrated a clear link between soil composition and the adsorption coefficient (Kd). The soil from Fujian Province, with a higher organic matter content, exhibited a significantly higher Kd value than the soil from the Beijing area, indicating stronger adsorption and lower mobility. oriprobe.com
Conversely, desorption is the process by which a substance is released from the soil particles. Hysteretic desorption, where the compound is not as easily released as it was adsorbed, has been observed for many pesticides. usda.gov Leaching is the downward movement of the pesticide through the soil profile with water. pesticidestewardship.org Propisochlor has been shown to be more mobile and prone to leaching in soils with lower organic carbon content. researchgate.net Therefore, sandy soils with low organic matter present a higher risk for groundwater contamination by propisochlor compared to clay or loam soils rich in organic matter. scirp.org
| Soil Type/Location | Adsorption Coefficient (Kd) | Organic Matter Content | Reference |
| Beijing Area Soil | 5.9402 | Not specified, but lower than Fujian | oriprobe.com |
| Fujian Province Soil | 9.4406 | Not specified, but higher than Beijing | oriprobe.com |
Influence of Dissolved Organic Matter on Mobility and Bioavailability
Dissolved organic matter (DOM) in soil pore water and aquatic environments plays a crucial role in the transport and bioavailability of pesticides. mdpi.comresearchgate.net DOM can bind to pesticide molecules in the aqueous phase, which generally reduces their adsorption to soil particles and increases their mobility. researchgate.netresearchgate.net This enhanced mobility can lead to greater leaching potential, increasing the risk of surface and groundwater contamination.
Research on the related chloroacetanilide herbicide propachlor demonstrated that the addition of DOM to soil columns increased the herbicide's mobility and its concentration in the leachate. researchgate.net The interaction between DOM and pesticides is complex; DOM can act as a carrier, facilitating the transport of otherwise less mobile compounds. researchgate.net
Furthermore, DOM influences the bioavailability of pesticides, which refers to the fraction of the chemical that is available for uptake by organisms or for microbial degradation. researchgate.netnih.gov By keeping the pesticide in the dissolved phase, DOM can potentially increase its availability to aquatic organisms. ifremer.frnih.gov However, the binding of a pesticide to DOM might also reduce its uptake by some organisms by forming large complexes that cannot easily pass through cell membranes. researchgate.net The addition of organic amendments to soil, which increases DOM, has been shown to have a positive correlation with pesticide degradation by supporting microbial activity, while also reducing the leaching of the parent compound. mdpi.com
Mechanisms of Herbicide Resistance Evolution
Characterization of Resistance in Weed Biotypes to Chloroacetamide Herbicides
Resistance to VLCFA-inhibiting herbicides, including chloroacetamides, has been documented in a number of weed species globally. While the evolution of resistance to this herbicide group is less frequent compared to others like ALS or PSII inhibitors, it poses a growing concern. cambridge.org As of 2023, 13 weed species, comprising 11 monocots and two dicots, have been reported to be resistant to VLCFA inhibitors. cambridge.org
Resistance is characterized by the survival and reproduction of a weed biotype following exposure to a herbicide dose that would normally be lethal to a wild, susceptible population. researchgate.net This is often quantified by a Resistance Index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population.
Table 1: Examples of Weed Biotypes with Characterized Resistance to VLCFA-Inhibiting Herbicides
| Weed Species | Herbicide(s) | Resistance Level (RI) | Country of Origin | Primary Mechanism |
|---|---|---|---|---|
| Alopecurus myosuroides (Black-grass) | Flufenacet | Moderate to High | United Kingdom | Metabolic Resistance |
| Lolium rigidum (Rigid Ryegrass) | Pyroxasulfone, S-metolachlor | >10 | Australia | Metabolic Resistance |
| Amaranthus palmeri (Palmer Amaranth) | S-metolachlor | Low level | United States | Metabolic Resistance |
| Amaranthus tuberculatus (Waterhemp) | Metolachlor (B1676510) | Confirmed | United States | Metabolic Resistance |
This table is generated based on available data for VLCFA inhibitors; specific data for 2-chloro-N-(2,6-diethylphenyl)propanamide may vary.
Metabolic Resistance: Enhanced Detoxification Pathways
Metabolic resistance, a form of NTSR, is the most prevalent and concerning mechanism of resistance to chloroacetamide herbicides. clemson.eduiastate.edu This mechanism involves the rapid detoxification of the herbicide into non-toxic metabolites before it can reach its target site in sufficient quantities to be effective. researchgate.netpesticidestewardship.org Plants achieve this through the action of several large enzyme families. researchgate.net
The biochemical basis of metabolic resistance lies in the enhanced activity of detoxification enzymes. researchgate.net This enhancement is typically not due to a single gene mutation but rather the result of complex, polygenic traits. ucdavis.edu Resistant plants often exhibit an upregulation of genes encoding these enzymes, leading to higher protein production and, consequently, a faster rate of herbicide metabolism. nih.gov The genetic foundation for this type of resistance often originates from pre-existing stress-response pathways within the plant, which are then selected for by herbicide pressure. ucdavis.edu This means that the alleles conferring minor resistance effects may already be present at low frequencies in susceptible populations. ucdavis.edu
Two primary enzyme superfamilies are implicated in the metabolic detoxification of chloroacetamide herbicides. nih.govresearchgate.net
Glutathione (B108866) S-Transferases (GSTs): These enzymes play a crucial role in Phase II of detoxification. cambridge.org They catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. cambridge.orgnih.govresearchgate.net This process increases the herbicide's water solubility, making it easier to sequester in the vacuole and rendering it non-phytotoxic. pesticidestewardship.orgusda.gov Enhanced GST activity, due to either overexpression of the enzyme or the evolution of more efficient GST variants, is a key mechanism of tolerance in crops like corn and is a major driver of resistance in weeds. cambridge.orgusda.gov The involvement of GSTs in chloroacetamide resistance has been demonstrated in species like Amaranthus palmeri. researchgate.net
Cytochrome P450 Monooxygenases (P450s): P450s are a large and diverse family of enzymes typically involved in Phase I of detoxification. biorxiv.orgnih.gov They introduce functional groups onto the herbicide molecule, often through oxidation, hydroxylation, or dealkylation reactions. nih.gov While GSTs are often the primary pathway for chloroacetamide detoxification, P450s can also contribute to the metabolism of these and other herbicides, sometimes creating a substrate for subsequent conjugation by GSTs or other enzymes. researchgate.netnih.gov The complexity and diversity of the P450 superfamily in plants are substantial; for instance, the rice genome contains over 360 P450 genes. iastate.edu This genetic redundancy contributes to the potential for evolving metabolic resistance to a wide array of chemical compounds. biorxiv.orgnih.gov
Target-Site Resistance: Modifications to the VLCFA Synthesis Pathway
Target-site resistance (TSR) to chloroacetamide herbicides is considered a rare event. researchgate.netresearchgate.net The target site for these herbicides is the condensing enzyme, specifically 3-ketoacyl-CoA-synthase (KCS), which is a key component of the microsomal elongase system responsible for VLCFA synthesis. researchgate.netresearchgate.net
Several factors contribute to the low incidence of TSR for VLCFA inhibitors:
Enzyme Redundancy: Plants possess multiple isoforms of KCS enzymes involved in VLCFA elongation. It is hypothesized that for resistance to be effective, several genes encoding these isoforms would need to accumulate mutations without compromising their essential biological function, which is a low-probability event. researchgate.net
Functional Constraints: Scientists have suggested that mutations in the active sites of these condensing enzymes that would prevent herbicide binding might also lead to a loss of the enzyme's essential function in fatty acid synthesis, which would be detrimental to the plant's survival. researchgate.netcambridge.org
While mutations in genes involved in the VLCFA synthesis and degradation pathways are known to cause various diseases in humans, the specific resistance-conferring mutations in the KCS target site in weeds have not been widely identified. nih.govmdpi.com Therefore, NTSR through enhanced metabolism remains the primary mechanism of concern for chloroacetamide herbicides. researchgate.net
Genetic Basis and Evolution of Resistance Traits
The evolution of resistance to chloroacetamide herbicides is a clear example of natural selection, where the herbicide acts as the selective agent. core.ac.uk The genetic basis of this resistance, particularly for metabolic resistance, is typically complex and polygenic. ucdavis.edu
Unlike TSR, which often arises from a single gene mutation with a large effect and follows a selective sweep model, metabolic NTSR is thought to evolve through the accumulation of multiple genes, each with a small to moderate effect. nih.govucdavis.educore.ac.uk These genes are often part of the plant's general stress-response system. ucdavis.edu
The evolutionary process can be summarized as follows:
Standing Genetic Variation: Within a large, susceptible weed population, there exists natural genetic variation. Some individuals may possess genes that confer a slightly enhanced ability to metabolize xenobiotics (foreign compounds), including herbicides. ucdavis.edu
Selection Pressure: The repeated application of a chloroacetamide herbicide kills susceptible individuals, while those with slightly enhanced metabolic capabilities may survive and reproduce. bioone.org
This polygenic basis makes metabolic resistance particularly problematic, as it can confer cross-resistance to herbicides from different chemical classes and with different modes of action, even those the population has never been exposed to. umn.eduoregonstate.edu The evolution of NTSR often involves a shared 'core' set of genes, but the specific genetic "fingerprint" can vary between independently evolved populations. clemson.edu
Structure Activity Relationship Sar Studies and Analog Development
Systematic Modification of the N-Aryl and Propanamide Moieties of 2-chloro-N-(2,6-diethylphenyl)propanamide
The herbicidal activity of this compound is intrinsically linked to its two primary structural components: the N-aryl (2,6-diethylphenyl) group and the propanamide side chain.
N-Aryl Moiety: The substitution pattern on the N-aryl ring is a critical determinant of herbicidal potency. The presence of two alkyl substituents at the ortho-positions (2 and 6) of the phenyl ring, as seen with the two ethyl groups in this compound, is a key feature. This disubstitution pattern is believed to enforce a specific conformation by restricting the rotation around the N-aryl bond, which is essential for the molecule to bind effectively to its target site in plants. Studies have shown that variations in the size and nature of these ortho-substituents can significantly impact activity. For instance, replacing the ethyl groups with smaller or larger alkyl groups often leads to a decrease in herbicidal efficacy. The electronic properties of the substituents on the phenyl ring also play a role; different aromatic substituents can lead to varied yields and reaction speeds during synthesis. researcher.life
Propanamide Moiety: The propanamide group, specifically the N-substituted 2-chloroacetamide (B119443) core, is the reactive part of the molecule, or "warhead." The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles within the plant's biological systems. researchgate.net This chlorine atom is essential for the herbicidal mode of action, which involves inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). ekb.egresearchgate.net Modification of this part of the molecule, such as replacing the chlorine with other halogens or functional groups, typically results in a significant loss of activity. The synthesis of various N-aryl 2-chloroacetamides generally involves the chloroacetylation of the corresponding aryl amine, a process that highlights the importance of the reactive chloroacetyl chloride precursor. researchgate.netijpsr.info
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chloroacetamide herbicides, QSAR models are invaluable for predicting herbicidal potency and understanding the physicochemical properties that govern it.
These models utilize a range of molecular descriptors to quantify aspects of a molecule's structure. By analyzing a set of known active and inactive analogs, a statistical model can be built to predict the activity of newly designed, unsynthesized compounds. This approach saves significant time and resources in the discovery process. Key descriptors used in QSAR studies for this class of herbicides often include electronic, topological, geometrical, and quantum chemical indices. For instance, 3D-pharmacophore models have been established to investigate features like hydrogen bond acceptors (HBA) and hydrophobic (HYD) interactions, which are crucial for a compound's fit within its biological target. researcher.life Molecular modeling, in conjunction with clustering analysis, has also been employed to predict the most suitable chemical templates for synthesizing new, effective derivatives. osti.gov
Table 1: Common Descriptors in QSAR Models for Herbicides
| Descriptor Type | Description | Relevance to Herbicidal Activity |
|---|---|---|
| Electronic | Describes the electronic properties of atoms or groups (e.g., Hammett parameters). | Influences binding interactions and reaction rates at the target site. |
| Steric | Relates to the size and shape of the molecule or its substituents. | Determines the physical fit of the herbicide into the active site of the target enzyme. |
| Hydrophobicity | Measures the molecule's affinity for fatty environments versus watery ones (e.g., LogP). | Affects the herbicide's ability to be absorbed by the plant, move through its tissues, and reach the target site. |
| Topological | Numerical descriptors derived from the 2D representation of the molecule. | Encodes information about molecular size, shape, and branching, which correlates with biological activity. |
Rational Design and Synthesis of Novel Chloroacetamide Analogues with Improved Herbicidal Efficacy or Selectivity
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new chloroacetamide herbicides. The goal is to create novel analogues with enhanced properties, such as greater efficacy against a wider range of weeds, improved selectivity to protect crops, or a more favorable environmental profile.
The design process often involves creating mimics of existing chloroacetamide herbicides by making targeted structural modifications. researcher.life For example, researchers have synthesized novel derivatives by replacing parts of the molecule, such as the aliphatic bridge, with aromatic components from other known herbicides. researcher.life Another approach involves the synthesis of new derivatives through the acylation of imine compounds, which are formed by reacting various aldehydes and amines. researcher.lifeekb.eg This modular synthesis allows for the creation of a diverse library of analogues for screening. researchgate.net
These rationally designed compounds are then synthesized and subjected to biological evaluation to assess their herbicidal activity against various weed species. ekb.egscinito.ai Molecular docking studies are often used alongside synthesis to predict how well the new analogues will bind to the active site of the target enzyme, such as Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.egekb.eg This combination of computational design, chemical synthesis, and biological testing accelerates the discovery of new and improved herbicidal agents. researchgate.net The development of chiral amide herbicides like S-metolachlor, which involves isolating the more active stereoisomer, exemplifies a successful application of rational design to improve herbicide performance and reduce environmental load. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-N-(2,6-diethylphenyl)acetamide |
| S-metolachlor |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide |
| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide |
| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide |
| Acetochlor |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Trace Analysis in Environmental and Biological Matrices (e.g., GC-MS, HPLC, LC-MS/MS)
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of 2-chloro-N-(2,6-diethylphenyl)propanamide and related compounds in complex environmental and biological samples. The choice of technique often depends on the analyte's properties and the matrix's complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For compounds like this compound, GC-MS offers high chromatographic resolution and sensitive detection. hpst.cz The use of triple quadrupole GC-MS/MS systems can significantly enhance selectivity by reducing chemical background interference, which is crucial for complex environmental matrices. thermofisher.com For instance, in the analysis of the related herbicide pretilachlor, GC-MS was used to identify its degradation metabolite, 2-chloro-N-(2,6-diethylphenyl)acetamide, demonstrating the technique's utility for this class of compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of compounds. nih.gov When coupled with a UV detector, HPLC can be used for the determination of chloroacetamide compounds and their metabolites in various samples, such as microbial culture mediums. nih.gov For example, a method for the herbicide alachlor (B1666766) and its metabolite, 2,6-diethylaniline (B152787), utilized a reversed-phase C18 column with an acetonitrile/water mobile phase for separation. nih.gov Similar approaches can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for analyzing trace levels of many pesticides and their metabolites due to its high sensitivity, selectivity, and applicability to a broad range of polar and non-polar compounds. pnrjournal.comqub.ac.ukresearchgate.net This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, often employing electrospray ionization (ESI). pnrjournal.com LC-MS/MS methods can be developed for the simultaneous analysis of multiple analytes in complex matrices like water, soil, and biological tissues. researchgate.netresearchgate.net For instance, a sensitive UHPLC-MS/MS method was developed for the trace level identification and quantification of a genotoxic impurity, 2-(2-chloroethoxy) ethanol, showcasing the power of this technique for detecting trace contaminants. researchgate.net
| Technique | Sample Matrix | Key Features | Typical Instrumentation |
| GC-MS/MS | Environmental (soil, water), Biological | High selectivity, effective for semi-volatile compounds, reduces matrix interference. thermofisher.com | Triple Quadrupole Mass Spectrometer. thermofisher.com |
| HPLC-UV | Biological (culture media), Water | Robust, suitable for routine analysis, cost-effective. nih.gov | Reversed-phase C18 column, UV detector. nih.gov |
| LC-MS/MS | Environmental, Biological, Food | High sensitivity and selectivity, suitable for a wide range of compounds, including polar metabolites. pnrjournal.comqub.ac.uk | UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP). qub.ac.uk |
Spectroscopic and Spectrometric Approaches for Structural Elucidation of Metabolites and Degradation Products (e.g., NMR, FTIR)
The identification of unknown metabolites and degradation products of this compound is crucial for a complete understanding of its biotransformation and environmental degradation pathways. Spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules, including metabolites in complex biological mixtures. nih.govnih.govresearchgate.net One-dimensional (1D) ¹H NMR provides initial information about the chemical structure, while two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are vital for unambiguously identifying complex metabolite structures. nih.govmdpi.com In metabolomics studies, NMR can provide a comprehensive profile of metabolites in a sample. mdpi.com While direct NMR studies on this compound metabolites are not widely published, the techniques are routinely applied to identify the transformation products of other xenobiotics. For instance, NMR was used in the characterization of adducts formed between the related compound 2-chloro-N-(2,6-diethylphenyl)acetamide and nucleosides, where ¹H and ¹³C NMR studies, including 2D experiments, were essential for structural proof. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. It can be used to characterize degradation products by identifying changes in the molecular structure, such as the appearance or disappearance of specific bonds. While not as detailed as NMR or MS for complete structure elucidation, FTIR is a valuable complementary technique.
| Technique | Information Provided | Application in Metabolite/Degradation Product Analysis |
| NMR (¹H, ¹³C, 2D) | Detailed molecular structure, connectivity of atoms, stereochemistry. nih.govresearchgate.net | Unambiguous identification of novel metabolites and degradation products in biological and environmental samples. researchgate.netmdpi.com |
| FTIR | Presence of functional groups (e.g., C=O, N-H, C-Cl). | Characterization of transformation products by observing changes in functional groups during degradation processes. |
Isotopic Labeling and Radiotracer Techniques for Metabolic Pathway Elucidation and Fate Studies
Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound in biological systems and its transport in the environment. By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H), researchers can follow the compound and its transformation products through complex pathways.
Stable Isotope Labeling coupled with mass spectrometry or NMR allows for the differentiation of metabolites derived from the administered compound from the endogenous metabolic background. uab.edu Stable isotope-labeled (SIL) analogues are widely used as internal standards in quantitative bioanalytical methods using LC-MS/MS to ensure high precision and accuracy. nih.gov A generic method for synthesizing SIL analogues of Phase II metabolites (like glucuronide and glutathione (B108866) conjugates) from SIL parent drugs has been developed, which could be applicable to this compound. nih.gov
Radiotracer Techniques , typically using ¹⁴C-labeled compounds, are the gold standard for quantitative mass balance studies in metabolism and environmental fate research. These studies allow for the determination of the extent of absorption, distribution, metabolism, and excretion of a compound in organisms, as well as its movement and degradation in soil and water.
Emerging Biosensor Technologies and Machine Learning Applications for Detection and Analysis
There is a growing interest in developing rapid, sensitive, and cost-effective methods for the detection of environmental pollutants like this compound.
Biosensor Technologies offer a promising alternative to conventional analytical methods for on-site and real-time monitoring. nih.gov These devices utilize a biological recognition element (e.g., enzyme, antibody, aptamer) coupled with a transducer to generate a measurable signal upon interaction with the target analyte. nih.gov Different types of biosensors, such as electrochemical, optical (e.g., fluorescence-based), and piezoelectric, could potentially be developed for the detection of this compound and related chloroacetamide herbicides. nih.govnih.gov For example, fluorescence-based aptasensors have been developed for the detection of other pesticides with high sensitivity and selectivity. nih.gov
Machine Learning Applications are increasingly being used to enhance analytical methodologies. Machine learning algorithms, such as random forests and artificial neural networks, can be applied to predict the concentrations of chemicals in environmental and biological samples, even without analytical standards. nih.gov These in silico quantification methods predict the relative response factors of chemicals based on their physicochemical properties, which can then be used to estimate their concentrations from analytical data (e.g., peak area from LC-MS). nih.gov This approach could be particularly useful in non-targeted analysis to quantify this compound and its transformation products when reference standards are unavailable.
Future Research Directions and Contemporary Challenges
Comprehensive Elucidation of Subcellular and Molecular Interactions
The primary mode of action for chloroacetanilide herbicides is generally understood to be the inhibition of very-long-chain fatty acid synthesis, which disrupts cell division and growth in susceptible plants. herts.ac.ukpic.int However, the precise subcellular and molecular interactions of 2-chloro-N-(2,6-diethylphenyl)propanamide and its close analogs, such as Alachlor (B1666766), require more detailed investigation. Research has indicated that Alachlor's toxicity may extend beyond its primary herbicidal activity, affecting various cellular processes.
Studies on bovine mammary gland epithelial cells have shown that Alachlor can disrupt intracellular calcium homeostasis and induce cell cycle arrest through the JNK/MAPK and PI3K/AKT signaling pathways. korea.ac.kr Furthermore, while Alachlor itself does not appear to induce gene mutations in bacteria or mammalian cells, it can cause chromosomal aberrations in vitro. who.int A significant area of concern and future research is the activity of its metabolites. For instance, 2,6-diethylaniline (B152787), a known metabolite, has shown positive mutagenicity data. who.int Both Alachlor and its metabolite 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) have been shown to form DNA adducts, which points to a potential for genotoxicity that is not yet fully understood. nih.govnih.govresearchgate.net Future research must aim to map these interactions comprehensively to clarify the mechanisms underlying its broader toxicological profile.
Addressing Environmental Persistence of Metabolites and Transformation Products
The environmental fate of this compound is dictated by processes such as biodegradation, photodegradation, and volatilization. who.int In soil, the half-life of the related compound Alachlor is estimated to be between 7 and 38 days. who.intepa.gov However, a significant challenge lies in the persistence and mobility of its numerous metabolites and transformation products.
Up to 19 different metabolites and degradates have been identified from Alachlor in agricultural soils. iiab.me While the parent compound may degrade relatively quickly, these breakdown products can persist and potentially leach into groundwater. who.intepa.gov Key metabolites such as diethylaniline and 2-chloro-2',6'-diethylacetanilide have been identified in soil studies. who.intepa.gov The detection of Alachlor and its degradates in groundwater and surface waters across various regions underscores their potential for environmental contamination. epa.goviiab.me A critical research gap is the lack of comprehensive data on the long-term fate, transport, and toxicological profiles of these numerous transformation products, which are often more prevalent in the environment than the parent compound. iiab.me
Development of Sustainable Weed Management Strategies in the Context of Herbicide Resistance
The extensive use of herbicides exerts strong selection pressure on weed populations, leading to the evolution of herbicide resistance. growiwm.org While resistance to chloroacetamide herbicides is less common than to other classes like ALS or ACCase inhibitors, it has been reported. growiwm.orgiastate.edu For instance, populations of waterhemp have developed resistance to the Group 15 herbicide S-metolachlor, which shares a similar mode of action. iastate.edu
Herbicide resistance in weeds can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). pesticidestewardship.orgnih.govteagasc.ie TSR involves genetic mutations in the protein targeted by the herbicide, preventing the chemical from binding effectively. nih.govuppersouthplatte.org NTSR involves other mechanisms that prevent the herbicide from reaching its target at toxic concentrations, such as reduced uptake, sequestration, or, most commonly, enhanced metabolic degradation of the herbicide. pesticidestewardship.orgnih.gov
The development of sustainable weed management strategies is crucial to combat this growing challenge. Key tactics include:
Herbicide Rotation and Mixtures: Using herbicides with different modes of action in rotation or as mixtures can delay the evolution of resistance. hh-ra.org
Integrated Weed Management (IWM): Combining chemical control with non-chemical methods such as crop rotation, tillage, and cover cropping reduces the sole reliance on herbicides. growiwm.org
Judicious Use of Herbicide-Resistant Crops: While herbicide-resistant crop technologies have offered significant benefits, their continuous use can accelerate the evolution of resistant weeds. nih.gov Integrating these technologies into diversified cropping systems is essential for their long-term viability. hh-ra.orgnih.gov
Future research should focus on the genetic and biochemical basis of NTSR, which can confer cross-resistance to multiple herbicide classes, posing a more complex management challenge. teagasc.iehh-ra.org
Advanced Remediation and Transformation Research for Environmental Contamination
Given the detection of this compound and its analogs in water sources, developing effective remediation technologies is a priority. Research has explored both bioremediation and advanced oxidation processes (AOPs) for the degradation of Alachlor-contaminated water.
Bioremediation utilizes microorganisms to break down contaminants. Studies have identified specific bacterial and fungal strains with the potential to metabolize Alachlor. For example, Xanthomonas axonopodis and Aspergillus niger have demonstrated significant degradation capabilities, breaking down 82.1% and 72.6% of the initial herbicide concentration, respectively, over 35 days. nih.gov The primary mechanism appears to be cometabolism, where the microbes degrade the herbicide while utilizing other compounds for energy. nih.gov
Advanced Oxidation Processes (AOPs) employ highly reactive hydroxyl radicals to mineralize organic pollutants. Several AOPs have proven effective for Alachlor degradation:
Photo-Fenton: This process uses iron (Fe²⁺) and hydrogen peroxide (H₂O₂) in the presence of solar or UV light. It has achieved high removal efficiencies for Alachlor in wastewater. researchgate.netuobaghdad.edu.iq
Ozonation and O₃/H₂O₂: The use of ozone, both alone and combined with hydrogen peroxide, effectively degrades Alachlor, breaking it down into numerous byproducts, including low-molecular-weight organic acids. nih.gov
Ultrasound/Fe²⁺/H₂O₂: This sonochemical process has demonstrated complete degradation of Alachlor within 60 minutes under optimal conditions. nih.gov
Future research should aim to scale up these technologies, improve their cost-effectiveness, and investigate the degradation pathways and potential toxicity of the intermediate byproducts formed during treatment. nih.gov
Research Findings Summary
| Research Area | Key Findings |
| Molecular Interactions | Induces chromosomal aberrations in vitro; metabolites like 2,6-diethylaniline are mutagenic. who.int Can disrupt calcium homeostasis and arrest the cell cycle. korea.ac.kr Forms DNA adducts. nih.gov |
| Environmental Fate | Half-life in soil is approximately 7-38 days. who.intepa.gov Degrades into numerous metabolites (e.g., diethylaniline) that can persist and leach into groundwater. who.intiiab.me |
| Herbicide Resistance | Resistance can develop through target-site (TSR) and non-target-site (NTSR) mechanisms, with NTSR (enhanced metabolism) being a growing concern. iastate.edupesticidestewardship.orgnih.gov |
| Bioremediation | The bacterium Xanthomonas axonopodis and the fungus Aspergillus niger can degrade over 70% of the compound in 35 days. nih.gov |
| Advanced Oxidation | Effective degradation achieved using Photo-Fenton, Ozonation (O₃/H₂O₂), and Ultrasound/Fe²⁺/H₂O₂ processes. researchgate.netnih.govnih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-chloro-N-(2,6-diethylphenyl)propanamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For structurally similar chloroacetamide herbicides (e.g., alachlor, pretilachlor), the core structure is synthesized by reacting 2,6-diethylaniline with chloroacetyl chloride derivatives under controlled conditions. For propanamide derivatives, the chloroacetyl group is replaced with a chloropropanoyl moiety. Key steps include:
- Step 1 : Reacting 2,6-diethylaniline with methoxymethyl chloride (for methoxy derivatives) or propoxymethyl chloride (for propoxy derivatives) to form the intermediate N-substituted aniline.
- Step 2 : Introducing the chlorinated acyl group (e.g., chloropropanoyl chloride) via acetylation.
- Characterization : Confirm purity via HPLC (>98%) and structural validation using -NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 4.0–4.5 ppm for methoxymethyl protons) and mass spectrometry (parent ion at m/z 298.8 for CHClNO) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR Spectroscopy : -NMR reveals ethyl group protons (triplet at δ 1.2–1.4 ppm, J = 7 Hz), aromatic protons (δ 6.8–7.2 ppm for diethylphenyl), and the chloropropanamide backbone (δ 3.8–4.2 ppm for CHCl).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 298.8 (M+H) and fragment ions at m/z 162.1 (diethylphenyl group) and m/z 136.9 (chloropropanoyl moiety).
- FT-IR : Strong absorption bands at 1650–1680 cm (amide C=O stretch) and 650–700 cm (C-Cl stretch) .
Q. What is the primary mode of action of chloroacetamide herbicides like this compound?
- Methodological Answer : Chloroacetamides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants by targeting the enzyme fatty acid elongase. This disrupts cell membrane formation in germinating weeds. Experimental validation involves:
- Enzyme Assays : Measure inhibition of microsomal VLCFA elongase activity using -labeled substrates.
- Whole-Plant Bioassays : Dose-response studies on model species (e.g., Arabidopsis thaliana) to quantify herbicidal efficacy (e.g., ED = 0.5–1.2 kg/ha) .
Advanced Research Questions
Q. How do soil physicochemical properties influence the mobility and degradation of this compound?
- Methodological Answer : Mobility is governed by soil organic carbon content (SOC) and partition coefficient (). For structurally similar compounds (e.g., alachlor):
| Soil Type | (mL/g) | Half-Life (Days) |
|---|---|---|
| Sandy | 73–150 | 15–30 |
| Loam | 200–350 | 30–60 |
| Clay | 400–600 | 60–90 |
- Experimental Design : Conduct soil column leaching studies under controlled humidity (70% RH) and temperature (25°C). Quantify residues via GC-MS with LOQ = 0.01 ppm .
Q. What are the key degradation metabolites of this compound under aerobic vs. anaerobic conditions?
- Methodological Answer :
- Aerobic Degradation : Major metabolites include 2-chloro-N-(2,6-diethylphenyl)propanoic acid (via dealkylation) and 2-hydroxy derivatives (via hydroxylation).
- Anaerobic Degradation : Reductive dechlorination produces N-(2,6-diethylphenyl)propanamide.
- Analytical Workflow : Use -NMR and LC-QTOF-MS to identify metabolites. Confirm pathways using -isotope tracing .
Q. How can contradictory data on environmental half-lives of chloroacetamide herbicides be resolved?
- Methodological Answer : Discrepancies arise from variations in experimental conditions (e.g., soil pH, microbial activity). Resolve conflicts by:
- Standardized Protocols : Adopt OECD Guideline 307 (aerobic/anaerobic soil degradation) with uniform soil moisture (50% WHC) and temperature (20°C).
- Meta-Analysis : Pool data from ≥10 studies (e.g., alachlor half-life ranges: 15–90 days) and apply multivariate regression to identify key variables (SOC, pH) .
Q. What advanced analytical techniques are recommended for trace-level detection in environmental matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
